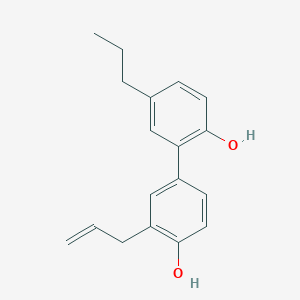
Dihydrohonokiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl class of aromatic hydrocarbons This compound features two phenyl rings connected by a single bond, with allyl and propyl substituents at specific positions on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with allyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,4’-diol: Lacks the allyl and propyl substituents, resulting in different reactivity and applications.
3’-Methyl-5-propyl-[1,1’-biphenyl]-2,4’-diol: Similar structure but with a methyl group instead of an allyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both allyl and propyl substituents, which enhance its reactivity and potential applications. The combination of these substituents with the biphenyl structure and hydroxyl groups provides a versatile platform for further functionalization and exploration in various fields.
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol |
InChI |
InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3 |
InChI Key |
IBKNHHZQPPUDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


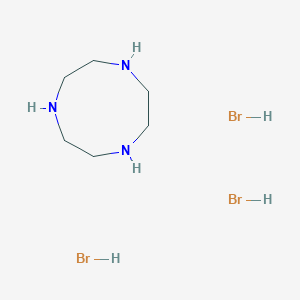

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
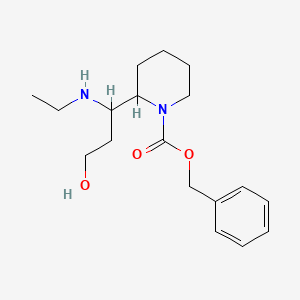
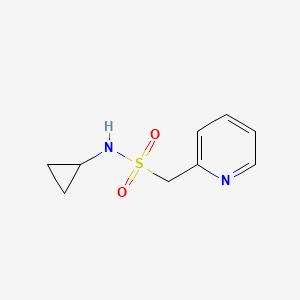
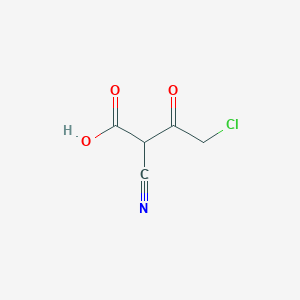

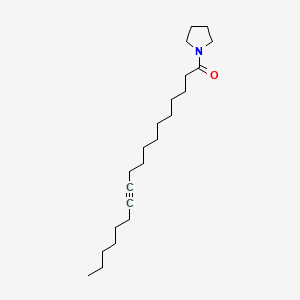
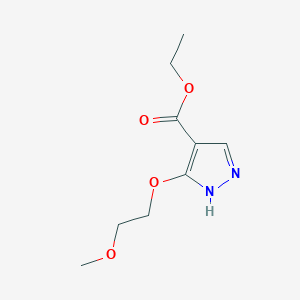
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)

![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)


